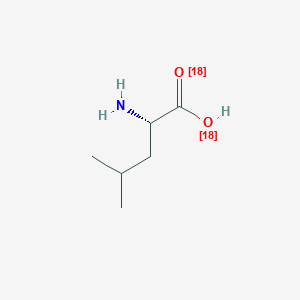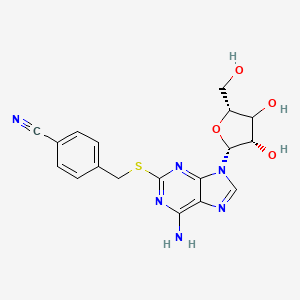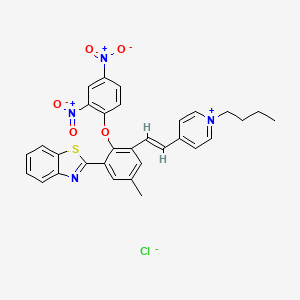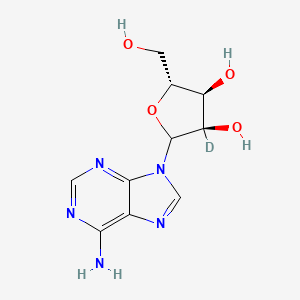
2',5'-Bis-O-(triphenylmethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Bis-O-(triphenylmethyl)uridine is a uridine analog, which means it is a modified form of uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. The compound 2’,5’-Bis-O-(triphenylmethyl)uridine has been studied for its potential antiepileptic effects and its ability to act as an anticonvulsant and anxiolytic agent .
Preparation Methods
The synthesis of 2’,5’-Bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups of uridine with triphenylmethyl (trityl) groups. One common method involves the reaction of uridine with triphenylmethyl chloride in the presence of a base, such as pyridine, to form the protected nucleoside . The reaction conditions usually include room temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’,5’-Bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, yielding uridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2’,5’-Bis-O-(triphenylmethyl)uridine has several scientific research applications:
Chemistry: It is used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is studied for its potential antiepileptic and anxiolytic effects, making it a valuable tool in neurological research.
Medicine: Research into its anticonvulsant properties suggests potential therapeutic applications for epilepsy and anxiety disorders.
Industry: The compound can be used in the development of new antihypertensive agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of 2’,5’-Bis-O-(triphenylmethyl)uridine involves its interaction with molecular targets in the nervous system. As a uridine analog, it may influence the synthesis and function of RNA, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its potential to modulate neurotransmitter systems is of particular interest .
Comparison with Similar Compounds
2’,5’-Bis-O-(triphenylmethyl)uridine can be compared with other uridine analogs, such as:
3’,5’-Bis-O-(triphenylmethyl)uridine: Another protected nucleoside with similar applications but different protection positions.
5’-O-(triphenylmethyl)uridine: A compound with a single triphenylmethyl group, offering different reactivity and protection properties.
The uniqueness of 2’,5’-Bis-O-(triphenylmethyl)uridine lies in its specific protection pattern, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C47H40N2O6 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42?,43+,44-/m1/s1 |
InChI Key |
DHKUAWARIDEGPI-CLSZMSPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)







![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)

